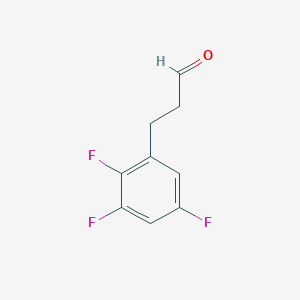

3-(2,3,5-Trifluorophenyl)propionaldehyde

Description

Properties

IUPAC Name |

3-(2,3,5-trifluorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-7-4-6(2-1-3-13)9(12)8(11)5-7/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBICMYDPRUWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CCC=O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306671 | |

| Record name | 2,3,5-Trifluorobenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955403-50-6 | |

| Record name | 2,3,5-Trifluorobenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955403-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trifluorobenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trifluorophenyl)propionaldehyde typically involves the reaction of 2,3,5-trifluorobenzene with propionaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride derivative of propionaldehyde reacts with 2,3,5-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 3-(2,3,5-Trifluorophenyl)propionaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trifluorophenyl)propionaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 3-(2,3,5-Trifluorophenyl)propionic acid.

Reduction: 3-(2,3,5-Trifluorophenyl)propanol.

Substitution: Various substituted trifluorophenyl derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Synthesis

3-(2,3,5-Trifluorophenyl)propionaldehyde serves as a critical intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group can significantly influence the biological activity and pharmacokinetic properties of the resulting drugs.

Case Studies:

- Synthesis of Cinacalcet Hydrochloride : This compound is utilized in the synthesis of cinacalcet hydrochloride, a medication used to treat secondary hyperparathyroidism. The synthetic route involves reductive amination of 3-(2,3,5-trifluorophenyl)propionaldehyde with (R)-(1-naphthyl)ethylamine using activated sodium borohydride .

- Antiviral Agents : Research indicates that derivatives of 3-(2,3,5-trifluorophenyl)propionaldehyde exhibit antiviral properties, making them candidates for further development in antiviral therapies.

Organic Synthesis

The compound is widely used as a building block in organic synthesis due to its reactivity. It can participate in various chemical reactions to form more complex structures.

Reactions Involving 3-(2,3,5-Trifluorophenyl)propionaldehyde:

- Stetter Reaction : It can be employed in Stetter reactions to generate α-keto amides. This reaction benefits from the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the aldehyde .

- Formation of Aromatic Compounds : The compound can also be used to synthesize aromatic compounds through electrophilic aromatic substitution reactions.

Material Science

In material science, 3-(2,3,5-trifluorophenyl)propionaldehyde is explored for its potential applications in developing novel materials with enhanced properties.

Applications:

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers can improve their thermal stability and chemical resistance. Research is ongoing to evaluate how this compound can be utilized in creating advanced fluorinated materials.

- Coatings and Adhesives : Due to its chemical properties, it may serve as an additive in coatings and adhesives to enhance performance under harsh conditions.

Toxicological Considerations

While exploring the applications of 3-(2,3,5-trifluorophenyl)propionaldehyde, it is essential to consider its toxicological profile. Studies have shown that propionaldehyde and its derivatives can have varying effects on biological systems depending on concentration and exposure routes.

Toxicity Studies:

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trifluorophenyl)propionaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the aldehyde group can undergo nucleophilic addition reactions with active site residues. This dual functionality allows the compound to modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Physical and Chemical Properties Comparison

The table below compares key properties of 3-(2,3,5-Trifluorophenyl)propionaldehyde with similar compounds:

Key Observations :

- Fluorination increases molecular weight and polarity, which typically elevates boiling points and melting points compared to non-fluorinated analogs. For example, 1-(4-fluorophenyl)but-1-en-3-one has a higher melting point (70°C) than non-fluorinated ketones due to enhanced intermolecular interactions .

- The aldehyde group in 3-(2,3,5-Trifluorophenyl)propionaldehyde is expected to exhibit higher electrophilicity than 3-phenylpropionaldehyde, facilitating nucleophilic addition reactions .

Reactivity

- Electrophilicity : The trifluorophenyl group withdraws electron density via inductive effects, making the aldehyde carbon more electrophilic. This contrasts with 3-phenylpropionaldehyde, where electron-donating phenyl groups reduce electrophilicity .

- Stability : Fluorinated aldehydes are generally more stable under acidic conditions but may decompose under prolonged exposure to light or heat due to C–F bond sensitivity .

Biological Activity

3-(2,3,5-Trifluorophenyl)propionaldehyde is an organic compound characterized by the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol. It features a trifluorophenyl group attached to a propionaldehyde moiety, making it a significant intermediate in various chemical syntheses. The compound is synthesized primarily through Friedel-Crafts acylation reactions and has been studied for its potential biological activities.

The biological activity of 3-(2,3,5-Trifluorophenyl)propionaldehyde is attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluorophenyl group enhances binding affinity, while the aldehyde group allows for nucleophilic addition reactions with active site residues. This dual functionality enables the compound to modulate target activity, leading to various biological effects, including potential anticancer properties.

Research Findings

Recent studies have explored the compound's applications in medicinal chemistry and its effects on cellular models:

- Antiproliferative Activity : Research indicates that derivatives of similar structures exhibit significant antiproliferative effects in cancer cell lines. For instance, modifications in flavonoid structures have shown varying degrees of activity against leukemic HL60 cells, suggesting that similar modifications in 3-(2,3,5-Trifluorophenyl)propionaldehyde could yield useful therapeutic agents .

- Enzyme Interaction : The compound's aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This property is crucial for the development of enzyme inhibitors that may lead to therapeutic applications .

Case Studies

- Anticancer Studies : A study focused on synthesizing flavonoid derivatives reported that structural modifications could enhance or diminish biological activity. The introduction of specific groups at certain positions influenced the antiproliferative potency against cancer cells . This suggests that 3-(2,3,5-Trifluorophenyl)propionaldehyde may similarly be optimized for enhanced anticancer activity.

- Mechanistic Studies : Investigations into compounds with similar structures have revealed their ability to modulate GABA(A) receptor currents in neuronal models. This points towards potential neuropharmacological applications for 3-(2,3,5-Trifluorophenyl)propionaldehyde as well .

Similar Compounds

The following table compares 3-(2,3,5-Trifluorophenyl)propionaldehyde with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2,4-Difluoro-3-methylphenyl)propionaldehyde | C10H9F2O | Methyl group enhances lipophilicity |

| 3-(2,4-Dichlorophenyl)propionaldehyde | C9H8Cl2O | Chlorine atoms affect reactivity |

| 3-(2,3,4-Trifluorophenyl)propionaldehyde | C9H7F3O | Different fluorine positioning impacts activity |

Uniqueness

The unique positioning of fluorine atoms in 3-(2,3,5-Trifluorophenyl)propionaldehyde contributes to its distinct reactivity and binding properties compared to other trifluorophenyl derivatives. This specificity may enhance metabolic stability and resistance to degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.